Enzyme Inhibition Profile: A Comparative Assessment of Human MAO-B and CYP3A4 Activity
In standardized enzymatic assays, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate demonstrates a distinct inhibition profile against specific human recombinant enzymes. It exhibits an IC50 value of 530 nM against human monoamine oxidase B (MAO-B) [1] and a significantly weaker IC50 of 800 nM against human cytochrome P450 3A4 (CYP3A4) [2]. This represents a 1.5-fold difference in potency between these two off-target enzymes, highlighting a degree of selectivity. For comparison, the inhibition of human acetylcholinesterase (AChE) is even less potent, with an IC50 of 1.20E+3 nM (1200 nM) [3].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | MAO-B: 530 nM; CYP3A4: 800 nM; AChE: 1200 nM |
| Comparator Or Baseline | Within-compound comparison across different enzyme targets (MAO-B vs. CYP3A4 vs. AChE) |
| Quantified Difference | 1.5-fold higher potency for MAO-B compared to CYP3A4; 2.3-fold higher potency for MAO-B compared to AChE |
| Conditions | Inhibition of human recombinant enzymes (MAO-B, CYP3A4, AChE) expressed in supersomes or baculosomes, assessed by fluorometric or spectrophotometric methods [1][2][3]. |
Why This Matters
This data suggests a degree of selectivity that could be relevant for research applications where off-target CYP or AChE inhibition is a concern, making it a more attractive starting point for developing selective MAO-B probes or therapeutics compared to non-selective analogs.
- [1] BindingDB. Entry BDBM50585932 for CHEMBL5081574, Target: Amine oxidase [flavin-containing] B (Human). View Source
- [2] BindingDB. Entry BDBM50585932 for CHEMBL5081574, Target: Cytochrome P450 3A4 (Human). View Source
- [3] BindingDB. Entry BDBM50585932 for CHEMBL5081574, Target: Acetylcholinesterase (Human). View Source
